6-Fluoro-2,3-dihydroxybenzoic acid
Overview
Description
6-Fluoro-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5FO4 and a molecular weight of 172.11 g/mol. This compound has garnered significant attention from researchers due to its unique physical and chemical properties. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 6th position and hydroxyl groups at the 2nd and 3rd positions.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2,3-dihydroxybenzoic acid is the 2,3-dihydroxybenzoate-AMP ligase . This enzyme is involved in the biosynthesis of siderophores, which are small, high-affinity iron chelating compounds secreted by microorganisms such as bacteria and fungi and serve to transport iron across cell membranes .
Mode of Action
It is known that the compound interacts with its target enzyme, 2,3-dihydroxybenzoate-amp ligase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to iron homeostasis, given the role of its target enzyme in siderophore biosynthesis . By interacting with 2,3-dihydroxybenzoate-AMP ligase, the compound could potentially influence the production of siderophores and, consequently, the uptake and distribution of iron within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to changes in iron homeostasis due to its potential influence on siderophore production . .
Biochemical Analysis
Biochemical Properties
6-Fluoro-2,3-dihydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2,3-dihydroxybenzoate decarboxylase, which catalyzes the decarboxylation of dihydroxybenzoic acids. The presence of the fluorine atom can influence the binding affinity and catalytic efficiency of the enzyme. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The fluorine atom in the compound can enhance or reduce the binding affinity to target enzymes, thereby influencing their catalytic activity. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact varies significantly with changes in dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may affect the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydroxybenzoic acid can be achieved through various synthetic routes. One common method involves the fluorination of 2,3-dihydroxybenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydroxy derivatives with different oxidation states.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: Lacks the fluorine atom, which affects its chemical reactivity and biological activity.
6-Fluoro-2-hydroxybenzoic acid: Has only one hydroxyl group, leading to different chemical and biological properties.
3,5-Dihydroxybenzoic acid: Substituted at different positions, resulting in distinct reactivity and applications.
Uniqueness
6-Fluoro-2,3-dihydroxybenzoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
6-fluoro-2,3-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNZXZKWHFOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591906 | |
Record name | 6-Fluoro-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492444-05-0 | |
Record name | 6-Fluoro-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2,3-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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